tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10(11)12(15)16/h4-5,10-11H,6-9H2,1-3H3/b5-4-/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSZBVNXCBOMFH-NRFYAWERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC=CCCC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC/C=C\CC[C@@H]2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Staudinger Cycloaddition
The Staudinger cycloaddition, a [2+2] reaction between ketenes and imines, is a cornerstone of β-lactam synthesis. For tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate, this method involves generating a ketene intermediate from a suitably substituted acid chloride, followed by reaction with a bicyclic imine.
Reaction Mechanism and Conditions
Ketenes are typically generated in situ via dehydrohalogenation of acid chlorides using tertiary amines like triethylamine. The subsequent cycloaddition with an imine proceeds under mild conditions (0–25°C, anhydrous solvents such as THF or DCM). Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. For example, the use of (R)-BINOL-derived catalysts can induce high enantiomeric excess (ee) in the final product.
Key Optimization Parameters
- Temperature : Lower temperatures (0–10°C) favor kinetic control, enhancing stereoselectivity.
- Solvent : Polar aprotic solvents (e.g., THF) improve ketene stability and reaction rates.
- Catalysts : Chiral Lewis acids like titanium tetraisopropoxide with bis-oxazoline ligands yield ee values >90%.
Table 1: Representative Staudinger Cycloaddition Outcomes
| Starting Material | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Bicyclic imine + Acetyl chloride | (R)-BINOL-Ti | 78 | 92 | |
| Bicyclic imine + Propionyl chloride | None | 65 | <5 |
Intramolecular Lactamization of β-Amino Acid Derivatives
Intramolecular cyclization of β-amino acid precursors offers a direct route to the bicyclic β-lactam core. This method avoids the need for ketene intermediates, instead relying on activation of the carboxyl group for nucleophilic attack by the adjacent amine.
Stepwise Synthesis and Activation
The tert-butyl ester group is introduced early to protect the carboxylate during subsequent steps. Activation via mixed anhydride (e.g., isobutyl chloroformate) or carbodiimide-mediated coupling (e.g., EDC/HOBt) facilitates cyclization. The (4Z) alkene geometry is controlled by selective hydrogenation or Wittig olefination prior to ring closure.
Stereochemical Considerations
The (1S,8R) configuration is enforced by chiral pool synthesis using L-amino acid derivatives. For instance, L-threonine serves as a starting material, with its inherent stereochemistry propagated through the synthetic sequence.
Table 2: Lactamization Yields Under Varied Conditions
| Activating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 82 |
| Isobutyl chloroformate | THF | 0 | 75 |
Enzymatic Synthesis Using β-Lactamases
Enzymatic methods leverage β-lactamase or transpeptidase enzymes to catalyze ring formation with high stereoselectivity. This approach is particularly valuable for large-scale synthesis due to reduced byproduct formation.
Biocatalyst Selection and Optimization
Immobilized penicillin acylase variants have demonstrated activity toward non-natural β-lactam substrates. Reaction conditions (pH 7.0–8.5, 30–37°C) mirror physiological environments, preserving enzyme activity. Co-solvents like glycerol (10–20% v/v) enhance substrate solubility without denaturing the enzyme.
Advantages and Limitations
- Advantages : High enantioselectivity (ee >98%), mild conditions, scalability.
- Limitations : Substrate specificity requires extensive enzyme engineering for non-native substrates.
Ring-Expansion of Aziridine Precursors
Aziridine ring expansion via carbonylation provides an alternative pathway to the bicyclic β-lactam structure. This method involves palladium-catalyzed insertion of CO into an aziridine derivative, followed by intramolecular cyclization.
Catalytic System and Conditions
Pd(PPh₃)₄ (5 mol%) in toluene under CO pressure (1–5 atm) effects carbonylation at 80–100°C. The tert-butyl ester is introduced post-cyclization to avoid decarboxylation side reactions.
Table 3: Palladium-Catalyzed Ring Expansion Outcomes
| Aziridine Substrate | CO Pressure (atm) | Yield (%) |
|---|---|---|
| N-Ts aziridine | 3 | 68 |
| N-Boc aziridine | 5 | 71 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for this compound
| Method | Yield Range (%) | Stereoselectivity (ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Staudinger Cycloaddition | 65–78 | 85–92% | Moderate | High |
| Intramolecular Lactamization | 75–82 | >95% | High | Moderate |
| Enzymatic Synthesis | 50–65 | >98% | High | Low |
| Aziridine Expansion | 68–71 | 80–85% | Low | High |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or altering receptor signaling.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The compound’s core bicyclo[6.2.0]decene system distinguishes it from smaller bicyclic analogs. Key structural comparisons include:
Key Observations :
- Ring Size : The bicyclo[6.2.0]decene system (eight-membered ring) offers greater conformational flexibility and reduced ring strain compared to bicyclo[3.3.0]octane (five-membered ring), influencing reactivity and stability .
- Functional Groups : The tert-butyl carbamate group enhances solubility in organic solvents and protects the amine during synthesis, unlike the parent amine in (1R,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one .
- Stereochemistry : The 1S,4Z,8R configuration is critical for biological activity. For example, anatoxin-a’s agonist activity at nicotinic receptors depends on analogous stereochemical precision .
Biological Activity
Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate is a bicyclic organic compound notable for its unique structural features and potential biological activities. This compound has gained attention in medicinal chemistry due to its versatility in organic synthesis and its interaction with biological systems.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 251.32 g/mol. Its structure includes a bicyclo[6.2.0]decane framework, characterized by a ketone functional group and a tert-butyl ester, which are essential for its biological activity and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 251.32 g/mol |
| CAS Number | 261620-76-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating enzymatic activity or receptor signaling pathways.
Potential Targets:
- Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptors : It could influence receptor-mediated signaling, potentially leading to therapeutic effects in various conditions.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound in various contexts:
- Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds exhibit significant antimicrobial properties against a range of pathogens.
- Cancer Research : Preliminary studies suggest that similar bicyclic structures may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
- Neuropharmacology : Investigations into the neuroprotective effects of related compounds have shown promise in treating neurodegenerative diseases.
Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria | |
| Cancer Treatment | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Potential protective effects on neurons |
Synthetic Routes
The synthesis of this compound typically involves multi-step processes starting from simpler organic precursors:
- Formation of Bicyclic Core : Cyclization reactions are employed to construct the bicyclic framework.
- Functional Group Introduction : Selective reactions introduce the oxo and carboxylate groups.
- Final Modifications : The stereochemistry and functional group placement are refined to achieve the desired compound.
Applications in Research
This compound serves as a valuable building block in organic synthesis and has potential applications in drug development due to its unique structural characteristics:
- Medicinal Chemistry : Used as a scaffold for developing new therapeutic agents.
- Biochemical Research : Investigated for its interactions with biological macromolecules.
Q & A
What are the key synthetic routes for synthesizing bicyclic β-lactam derivatives like tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate?
Basic
The compound’s bicyclic β-lactam scaffold is typically synthesized via intramolecular cyclization or ring-closing metathesis . For example, tert-butyl-protected intermediates (e.g., tert-butyl carbamates) can undergo stereoselective lactamization under acidic or thermal conditions . Key reagents include Boc-anhydride for protection and transition-metal catalysts for cyclization. Reaction optimization focuses on preserving stereochemistry (e.g., 1S,4Z,8R configuration) and minimizing epimerization .
Advanced
Recent methodologies emphasize enantioselective catalysis to control the 4Z double bond geometry and bridgehead stereochemistry. For instance, chiral auxiliaries or asymmetric hydrogenation may enhance stereochemical fidelity . Challenges include competing side reactions (e.g., over-oxidation of the keto group at position 10), which require precise temperature control (< 0°C) and inert atmospheres .
How can spectroscopic techniques resolve ambiguities in the structural characterization of bicyclic β-lactams?
Basic
Standard characterization combines 1H/13C NMR (to confirm bicyclic framework and substituents), IR (to identify carbonyl stretches at ~1700 cm⁻¹ for the ester and lactam groups), and HRMS (for molecular ion validation). For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1H NMR .
Advanced
Contradictions in NOESY/ROESY data may arise due to conformational flexibility in the bicyclic system. For the 4Z configuration, coupling constants (J values) between bridgehead protons and the double bond (e.g., H4 and H5) should align with DFT-calculated values. Discrepancies between experimental and computational data may indicate solvent-induced conformational shifts, requiring correction factors in modeling software .
What strategies are effective for functionalizing the bicyclo[6.2.0]dec-4-ene scaffold while preserving stereochemical integrity?
Basic
The 10-oxo group can be reduced to a hydroxyl or amine using NaBH4 or LiAlH4, though steric hindrance may necessitate bulky hydrides (e.g., L-Selectride) . The tert-butyl ester is stable under basic conditions but cleaved with TFA, enabling downstream modifications .
Advanced
Regioselective functionalization of the 4Z double bond is challenging due to competing π-π interactions. Photocatalytic [2+2] cycloadditions or dihydroxylation with OsO4 require chiral ligands (e.g., Sharpless ligands) to maintain enantiopurity. For example, epoxidation of the 4Z alkene with m-CPBA must be monitored via HPLC to detect diastereomeric byproducts .
How does the compound’s stability vary under different storage conditions, and what analytical methods detect decomposition?
Basic
The compound is hygroscopic and prone to hydrolysis in humid environments. Storage recommendations include airtight containers with desiccants (e.g., silica gel) at -20°C. Degradation products (e.g., free amine from Boc cleavage) can be detected via TLC (Rf shift) or LC-MS .
Advanced
Long-term stability studies (≥6 months) under accelerated conditions (40°C/75% RH) reveal that the 10-oxo group undergoes keto-enol tautomerism, detectable via 13C NMR (appearance of enolic carbons at ~90 ppm). X-ray crystallography can confirm structural changes in degraded samples .
What biological assays are suitable for evaluating the pharmacological potential of this bicyclic β-lactam?
Basic
In vitro assays include:
- Antimicrobial activity : MIC testing against Gram-positive/-negative strains.
- Enzyme inhibition : β-lactamase resistance profiling via spectrophotometric assays (e.g., nitrocefin hydrolysis) .
Advanced
Structure-activity relationship (SAR) studies require enantiomerically pure samples. For example, the (1S,8R) configuration may enhance binding to penicillin-binding proteins (PBPs), validated via surface plasmon resonance (SPR) or crystallography . Contradictory activity data between analogs (e.g., spiro vs. fused bicyclic systems) highlight the role of ring strain in target engagement .
How can researchers address contradictions in reported spectral data for bicyclo[6.2.0] systems?
Advanced
Discrepancies in NMR chemical shifts (e.g., bridgehead protons) often stem from solvent effects (CDCl3 vs. DMSO-d6) or concentration-dependent aggregation. Cross-validation using dynamic NMR (DNMR) at variable temperatures resolves exchange broadening in flexible regions . For mass spectrometry, isotopic patterns (e.g., Cl/Br adducts in ) must be computationally modeled to avoid misassignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
